molecular formula C12H19NO4 B1672109 (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid CAS No. 186268-78-0

(2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid

Cat. No.: B1672109
CAS No.: 186268-78-0
M. Wt: 241.28 g/mol
InChI Key: FOPALECPEUVCTL-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-1-(3,3-Dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid (CAS: 186268-78-0) is a chiral pyrrolidine-2-carboxylic acid derivative characterized by a 3,3-dimethyl-2-oxopentanoyl substituent at the 1-position of the pyrrolidine ring. Its molecular formula is C₁₂H₁₉NO₄, with a molecular weight of 241.3 g/mol and a purity typically exceeding 97% . The compound’s stereochemistry (2S configuration) and ketone-functionalized acyl group contribute to its structural uniqueness. It is primarily utilized in research settings, with safety data indicating hazards such as skin/eye irritation and toxicity upon ingestion or inhalation (H302, H312, H332) .

Preparation Methods

The synthesis of GPI-1485 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes the following steps:

    Formation of the Core Structure: The core structure of GPI-1485 is synthesized through a series of reactions involving the formation of a pyrrolidine ring.

    Functional Group Modifications: The core structure is then modified by introducing various functional groups to achieve the desired chemical properties.

    Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Industrial production methods for GPI-1485 involve scaling up the laboratory synthesis process while ensuring the purity and consistency of the final product. This typically includes optimizing reaction conditions, using high-quality reagents, and implementing stringent quality control measures .

Chemical Reactions Analysis

GPI-1485 undergoes various chemical reactions, including:

    Oxidation: GPI-1485 can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of GPI-1485.

    Substitution: GPI-1485 can undergo substitution reactions where functional groups are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

Potential Treatment for Neurodegenerative Diseases

GPI-1485 is primarily studied for its neuroprotective properties, particularly in the context of Parkinson's disease (PD). PD is characterized by the degeneration of dopaminergic neurons in the substantia nigra, leading to motor dysfunctions such as tremors and rigidity. The compound's neurotrophic effects indicate its potential to promote neuronal survival and regeneration in affected areas of the brain.

Experimental Procedures:

  • Preclinical Studies: Animal models are administered GPI-1485 via oral or injectable routes. Researchers assess motor functions, neuronal survival rates, and dopamine levels.
  • Clinical Trials: Patients with early-stage PD receive GPI-1485 alongside standard treatments. Outcomes are measured using scales like the Unified Parkinson’s Disease Rating Scale.

Antioxidant Activity

Preliminary studies suggest that (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid may exhibit antioxidant properties by scavenging free radicals, which can protect cells from oxidative stress. This activity is crucial for maintaining cellular health and preventing neurodegeneration.

Antimicrobial Properties

Similar compounds have demonstrated antimicrobial effects, indicating that this compound may also possess these properties. This opens avenues for its application in developing new antimicrobial agents.

Enzyme Inhibition

The unique structural features of this compound might allow it to inhibit specific enzymes involved in metabolic pathways. Such inhibition could be beneficial in drug development for various diseases where enzyme activity is dysregulated.

Mechanism of Action

GPI-1485 exerts its effects by binding to FK-506-binding proteins, which are a subclass of immunophilin proteins. These proteins mediate the actions of immunosuppressant drugs and are involved in various cellular processes. The binding of GPI-1485 to these proteins promotes neurotrophic activity, leading to the repair and regeneration of damaged nerves. The molecular targets and pathways involved include the peptidyl-prolyl cis-trans isomerase FKBP1A, which plays a crucial role in the neuroprotective effects of GPI-1485 .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with analogous pyrrolidine-2-carboxylic acid derivatives, focusing on substituents, molecular features, and applications.

Table 1: Comparative Analysis of Pyrrolidine-2-carboxylic Acid Derivatives

Compound Name & CAS Molecular Formula Molecular Weight Key Functional Groups Applications Key Structural Differences
(2S)-1-(3,3-Dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid (186268-78-0) C₁₂H₁₉NO₄ 241.3 Ketone, carboxylic acid, pyrrolidine Research (non-pharmaceutical) Bulky 3,3-dimethyl-2-oxopentanoyl group
Lisinopril (83915-83-7) C₂₁H₃₁N₃O₅ 405.5 Amino, carboxylic acid, phenyl Hypertension treatment (ACE inhibitor) Extended aminohexanoyl chain, phenyl substituent
Captopril (62571-86-2) C₉H₁₅NO₃S 217.3 Sulfhydryl, carboxylic acid ACE inhibitor Sulfhydryl group enhances zinc-binding
Alanyl-Proline (N/A) C₈H₁₄N₂O₃ 186.2 Amine, carboxylic acid Dipeptide studies Simple alanyl substituent, lacks ketone
(2S,3S)-2-Phenylpyrrolidine-3-carboxylic acid (1241681-66-2) C₁₁H₁₃NO₂ 191.2 Phenyl, carboxylic acid Chiral synthesis Phenyl group at 2-position of pyrrolidine

Key Differences and Implications

Substituent Complexity: The target compound’s 3,3-dimethyl-2-oxopentanoyl group introduces steric hindrance and lipophilicity, distinguishing it from simpler derivatives like Alanyl-Proline or phenyl-substituted analogs . Lisinopril and Captopril feature pharmacologically critical groups (e.g., sulfhydryl in Captopril for ACE binding), whereas the target compound lacks such therapeutic moieties .

Stereochemical Considerations :

  • The (2S) configuration is conserved in all listed compounds, but substituent positions vary. For example, (2S,3S)-2-Phenylpyrrolidine-3-carboxylic acid places the phenyl group at the 2-position, altering spatial interactions compared to the target compound’s 1-position acyl group .

Applications: Unlike Lisinopril and Captopril (approved pharmaceuticals), the target compound is strictly for research, reflecting its unoptimized pharmacokinetic profile .

Physicochemical Properties

  • Solubility : The carboxylic acid moiety ensures moderate aqueous solubility, similar to other pyrrolidine derivatives .

Biological Activity

(2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid, also known as GPI-1485, is a chiral compound with significant potential in medicinal chemistry, particularly in the treatment of neurodegenerative diseases like Parkinson's disease (PD). This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C₁₂H₁₉NO₄
  • Molecular Weight : 241.287 g/mol
  • CAS Number : 186268-78-0
  • Melting Point : 84–87 °C

The compound's structure includes a pyrrolidine backbone and a carboxylic acid functional group, which suggests interactions with various biological macromolecules. Its unique dimethyl-substituted ketone moiety contributes to its biological activity.

Neuroprotective Effects

GPI-1485 has been primarily investigated for its neurotrophic properties, making it a candidate for neuroprotection in PD. Preclinical studies indicate that it may enhance neuronal survival and improve motor function in animal models of PD by promoting dopamine levels and protecting dopaminergic neurons from degeneration.

Antioxidant Activity

Preliminary studies suggest that this compound exhibits antioxidant properties , potentially scavenging free radicals and reducing oxidative stress in cells. This mechanism could be crucial in mitigating cellular damage associated with neurodegenerative diseases.

Enzyme Inhibition

The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial for drug development targeting metabolic disorders. The structural characteristics allow for interactions that can modulate enzyme activity.

Case Studies and Experimental Data

Several studies have evaluated the efficacy of GPI-1485 through both in vitro and in vivo models:

  • Preclinical Studies :
    • Animal models treated with GPI-1485 showed improved motor function and increased neuronal survival rates compared to control groups.
    • The compound was administered via oral or injection methods, with outcomes measured using standardized scales like the Unified Parkinson’s Disease Rating Scale.
  • Clinical Trials :
    • Early-stage clinical trials have begun to assess the safety and efficacy of GPI-1485 in human subjects alongside standard PD treatments. Initial results indicate promising outcomes regarding motor function improvement and quality of life enhancements.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological ActivityUniqueness
Pyrrolidine Carboxylic AcidPyrrolidine ring with carboxylic acidAntioxidantLacks ketone functionality
3-AminopyrrolidineAmino group substitutionAntimicrobialContains an amino group instead of a ketone
4-HydroxyprolineHydroxylated proline derivativeCollagen synthesis enhancerHydroxyl group changes reactivity

This table highlights the unique aspects of this compound, particularly its specific ketone and carboxylic functionalities that may confer distinct biological activities not found in others.

Q & A

Q. Basic: What are the recommended synthetic routes for (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid?

The synthesis typically involves coupling a pyrrolidine-2-carboxylic acid derivative with a 3,3-dimethyl-2-oxopentanoyl moiety. Key steps include:

  • Chiral control : Use (2S)-pyrrolidine-2-carboxylic acid as the starting material to retain stereochemistry .
  • Protection strategies : Employ Fmoc or tert-butoxycarbonyl (Boc) groups to protect reactive sites during acylation, as seen in analogous pyrrolidine derivatives .
  • Coupling reagents : Carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) facilitate amide bond formation .
    Post-synthesis, deprotection under mild acidic or basic conditions yields the target compound.

Q. Basic: How is the structural identity and purity of this compound confirmed?

  • NMR spectroscopy : Analyze 1H^1H, 13C^13C, and 2D NMR (COSY, HSQC) to confirm stereochemistry and substituent positions. For example, the α-proton of the pyrrolidine ring resonates near δ 4.2–4.5 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C12_{12}H19_{19}NO4_4, theoretical 241.13 g/mol) .
  • X-ray crystallography : Resolves absolute configuration if single crystals are obtainable .
  • HPLC purity : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>95% recommended) .

Q. Basic: What are the critical safety and handling protocols for this compound?

  • Storage : Store at 2–8°C in a desiccator to prevent hydrolysis of the ketone group. Avoid prolonged exposure to moisture or light .
  • Hazards : While no acute toxicity is reported in SDS, assume potential irritancy. Use PPE (gloves, goggles) and work in a fume hood .
  • Disposal : Follow institutional guidelines for organic waste, incinerating at >800°C to ensure complete degradation .

Q. Advanced: How can enantiomeric purity be optimized during synthesis?

  • Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA/IB) with hexane:isopropanol gradients to resolve diastereomers .
  • Kinetic resolution : Employ enzymes like lipases or proteases to selectively hydrolyze undesired enantiomers .
  • Reaction monitoring : Track enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy at key synthetic steps .

Q. Advanced: What methodologies address low yields in the acylation step?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance reagent solubility, while additives like HOBt reduce racemization .
  • Temperature control : Conduct reactions at 0–4°C to minimize side reactions (e.g., diketopiperazine formation) .
  • Protecting group alternatives : Replace Fmoc with Boc if steric hindrance limits coupling efficiency .

Q. Advanced: How should researchers assess the compound’s stability under experimental conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via LC-MS .
  • pH stability : Test solubility and integrity in buffers (pH 2–10) to simulate biological assay conditions. Degradation peaks in HPLC indicate hydrolytic susceptibility .

Q. Advanced: What biological activity hypotheses are plausible based on structural analogs?

  • Enzyme inhibition : The pyrrolidine scaffold and ketone group suggest potential as a protease inhibitor (e.g., similar to captopril’s ACE inhibition) .
  • Cellular assays : Screen for cytotoxicity (MTT assay) and target engagement (e.g., fluorescence-based protease activity assays) .
  • Molecular docking : Model interactions with proteases (e.g., cathepsin B) using software like AutoDock to prioritize targets .

Q. Advanced: How can conflicting solubility data in literature be resolved?

  • Solvent screening : Test solubility in DMSO, ethanol, and aqueous buffers (e.g., PBS) using nephelometry or UV-Vis spectroscopy .
  • Co-solvent systems : Use cyclodextrins or surfactants (e.g., Tween-80) to enhance aqueous solubility for in vitro studies .

Q. Advanced: What strategies mitigate batch-to-batch variability in synthetic batches?

  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
  • Design of experiments (DoE) : Use factorial designs to optimize parameters (e.g., reagent equivalents, temperature) and reduce variability .

Properties

IUPAC Name

(2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-4-12(2,3)9(14)10(15)13-7-5-6-8(13)11(16)17/h8H,4-7H2,1-3H3,(H,16,17)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOPALECPEUVCTL-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C(=O)N1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)C(=O)N1CCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186268-78-0
Record name GPI-1485
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186268780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GPI-1485
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05814
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GPI-1485
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0709BVY57W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
(2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
(2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid
Reactant of Route 4
(2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid
Reactant of Route 5
(2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid
Reactant of Route 6
(2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.